2,5-Diaminopyridine

Supercapacitors Conjugated Microporous Polymers (CMPs) Energy Storage

Choose 2,5-Diaminopyridine where isomerism dictates performance. The 2,5-substitution delivers 335 F g⁻¹ capacitance in supercapacitor CMPs—outperforming 2,6- and 3,4-DAP isomers. It is the key monomer for organo-soluble polyimides enabling solution-processed nanocomposites. In hair dyes, it produces a unique 'light ash blond' shade. For biosensors, the 2,5-DAP moiety selectively detects thymidine. Verify isomer identity: CAS 4318-76-7. Standard purity 98%. Bulk inquiries welcome.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 4318-76-7
Cat. No. B189467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminopyridine
CAS4318-76-7
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)N
InChIInChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8)
InChIKeyMIROPXUFDXCYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminopyridine (CAS 4318-76-7) for Advanced Materials and Specialty Chemical Synthesis: Core Properties and Market Position


2,5-Diaminopyridine (2,5-DAP) is a heterocyclic aromatic diamine, with the molecular formula C5H7N3, characterized by two amino groups substituted at the 2 and 5 positions of a pyridine ring [1]. This specific substitution pattern dictates its unique electronic properties and reactivity profile, distinguishing it from its positional isomers. The compound is a key intermediate in the synthesis of heterocyclic compounds and functional polymers, with notable applications in preparing organo-soluble polyimides and as a building block for advanced materials like conjugated microporous polymers for energy storage [1]. It exhibits moderate water solubility, reported at 39 g/L at 25°C .

Why 2,5-Diaminopyridine Cannot Be Substituted with Other Diaminopyridine Isomers: Performance-Driven Selection Criteria


The performance of 2,5-diaminopyridine in specialized applications is directly linked to its specific substitution pattern, which governs its redox activity, polymerization behavior, and resultant material properties. Generic substitution with other diaminopyridine isomers, such as 2,6-diaminopyridine or 3,4-diaminopyridine, leads to demonstrably inferior outcomes in key applications [1]. This is because the position of the amino groups alters the electronic distribution within the pyridine ring, affecting crucial parameters like oxidation potential, polymer chain packing, and intermolecular interactions. The following evidence demonstrates that 2,5-DAP provides quantifiable advantages in electrochemical energy storage [1] and serves as a specific precursor for organo-soluble polyimides that enable novel composite materials .

Quantitative Performance Evidence for 2,5-Diaminopyridine: Direct Comparisons Against Alternative Building Blocks


Superior Electrochemical Capacitance in Conjugated Microporous Polymers (CMPs) Compared to 2,6- and 3,4-Diaminopyridine Isomers

When used as a building block in the synthesis of amine-linked conjugated microporous polytriphenylamine (PTPA) networks, 2,5-diaminopyridine yields a polymer (PTPA-25) with significantly higher electrochemical performance than polymers derived from its positional isomers (2,6- and 3,4-diaminopyridine) [1]. The study explicitly demonstrates that PTPA-25 exhibits the highest specific capacitance among the four synthesized PTPA networks, confirming the critical role of the 2,5-substitution pattern in optimizing redox activity for energy storage [1].

Supercapacitors Conjugated Microporous Polymers (CMPs) Energy Storage

Specific Color Development as an Oxidative Hair Dye Coupler: A Distinct Shade Profile Compared to 2,6-Diaminopyridine

In oxidative hair dye formulations, the choice of coupler directly determines the final color shade. When used in a 0.01 M solution with a standard developer, 2,5-diaminopyridine produces a quantifiably different shade profile compared to its isomer, 2,6-diaminopyridine [1]. While mixtures can produce a light ash blond shade that fades within an hour, the specific nuance contributed by 2,5-DAP is distinct and valued for achieving targeted color outcomes that cannot be replicated by simply substituting other isomers [1]. Patents also highlight the use of 2,5-diaminopyridines as developer components for producing oxidation colorings [2].

Hair Dyes Oxidation Dyes Cosmetics

Monomer for Organo-Soluble Polyimides: Enabling Solution-Processable High-Performance Polymers

2,5-Diaminopyridine is a key monomer for the synthesis of organo-soluble polyimides . This is a crucial differentiator, as many conventional polyimides are notoriously insoluble in common organic solvents, limiting their processability. The use of 2,5-DAP as a diamine monomer imparts solubility, enabling solution-based processing techniques (e.g., casting, coating) and facilitating the creation of advanced composites, such as polyimide-silica hybrids . In contrast, polyimides derived from other diamines may not exhibit this solubility or require more complex synthetic strategies to achieve it.

Polyimides Polymer Synthesis Solution Processing

Selective Molecular Recognition in Sensors: Preferential Binding to Thymidine

The 2,5-diaminopyridine moiety serves as a selective fluorescent receptor for thymidine [1]. When immobilized on mesoporous silica, the resulting sensor (FMS) exhibits a significantly larger decrease in fluorescence intensity upon binding to thymidine compared to other nucleobases (e.g., adenine, cytosine, guanine) [1]. This selectivity is a direct consequence of the specific hydrogen-bonding interactions enabled by the 2,5-substitution pattern. While other pyridine derivatives may be used in sensors, this study demonstrates the unique recognition profile conferred by the 2,5-diaminopyridine unit, which is essential for developing targeted sensing platforms.

Chemical Sensors Molecular Recognition Nucleobase Detection

High-Impact Application Scenarios for 2,5-Diaminopyridine: Where Performance Differentiation Drives Value


Development of High-Performance Electrode Materials for Supercapacitors

When designing conjugated microporous polymer (CMP) electrodes for supercapacitors, the selection of the pyridyl monomer is critical. Direct head-to-head comparison data confirms that using 2,5-diaminopyridine as the building block yields polymers (PTPA-25) with the highest specific capacitance, reaching up to 335 F g⁻¹, and excellent rate capability (250 F g⁻¹ at 10 A g⁻¹) [1]. This performance significantly surpasses that of polymers derived from 2,6- and 3,4-diaminopyridine isomers. In this scenario, 2,5-DAP is the optimal choice for maximizing energy storage density and power delivery in next-generation supercapacitors [1].

Formulation of Oxidation Hair Dyes with Specific Color Nuances

For cosmetic chemists formulating oxidative hair dyes, achieving a precise target shade is paramount. 2,5-Diaminopyridine acts as a key coupler that yields a distinct 'light ash blond' shade in combination with specific developers, a color profile that cannot be replicated by substituting it with its isomer, 2,6-diaminopyridine [1]. In this application, 2,5-DAP is an essential component for creating unique color portfolios and meeting specific market demands for nuanced hair colors [1].

Synthesis of Solution-Processable Polyimides for Advanced Coatings and Composites

In the field of high-performance polymers, the inherent insolubility of many polyimides limits their practical application. 2,5-Diaminopyridine is a crucial monomer for synthesizing 'organo-soluble' polyimides, which can be processed from common organic solvents [1]. This property is essential for fabricating thin films, protective coatings, and advanced nanocomposites, such as polyimide-silica hybrid materials with low dielectric constants . In this scenario, 2,5-DAP is not just a monomer but an enabler of solution-based manufacturing processes, opening up applications in microelectronics and aerospace that are inaccessible to conventional polyimides .

Fabrication of Selective Fluorescent Sensors for Thymidine Detection

For analytical chemists and biomedical researchers, building a sensor with high selectivity for a target analyte is a primary challenge. The 2,5-diaminopyridine moiety, when immobilized on a mesoporous silica support, demonstrates a strong and selective fluorescence quenching response specifically upon binding to thymidine, outperforming its response to other nucleobases [1]. This scenario leverages the unique molecular recognition properties of the 2,5-DAP core to develop targeted sensing platforms for applications in diagnostics and biochemical research [1].

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